Technical Guide: Physicochemical Characteristics of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
Technical Guide: Physicochemical Characteristics of Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate
[1][2]
Executive Summary: The Halogenated Coumarin Scaffold
Ethyl 5-chloro-2-oxo-2H-chromene-3-carboxylate (also referred to as ethyl 5-chlorocoumarin-3-carboxylate) represents a specialized pharmacophore in drug discovery.[1][2] Unlike its unsubstituted counterparts, the presence of a chlorine atom at the C5 position—the "peri" position relative to the pyrone ring—introduces unique steric and electronic constraints. This compound serves as a critical intermediate for synthesizing anticoagulants, antimicrobial agents, and fluorescent probes. This guide dissects its structural architecture, validated synthetic protocols, and reactivity profile to support high-fidelity research applications.[1]
Structural Architecture & Electronic Profile
Understanding the behavior of this molecule requires a deep dive into the interaction between the benzopyrone core and the 5-chloro substituent.
The "Peri-Effect" (Expert Insight)
The defining characteristic of this isomer is the proximity of the chlorine atom at position 5 to the methine proton at position 4.
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Steric Compression: The Van der Waals radius of Chlorine (1.75 Å) creates significant steric crowding near the C4 electrophilic center. This distinguishes it from 6-, 7-, or 8-chloro isomers, where the halogen is distal to the reactive pyrone ring.
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Electronic Modulation: The chlorine atom exerts a negative inductive effect (-I) on the aromatic ring, deactivating it towards electrophilic substitution, while simultaneously donating electron density via resonance (+M).[1] However, at the C5 position, the inductive withdrawal enhances the electrophilicity of the C4 center, making it a potent Michael acceptor, provided the nucleophile is small enough to overcome the steric barrier.
Pharmacophore Mapping[1][2]
Figure 1: Pharmacophore map highlighting the critical 'Peri-Interaction' between the 5-Cl substituent and the C4 reactive center.[1]
Physicochemical Parameters
The following data aggregates experimental trends from the coumarin-3-carboxylate class and specific predicted values for the 5-chloro derivative.
| Parameter | Value / Characteristic | Relevance to Protocol |
| Molecular Formula | C₁₂H₉ClO₄ | Stoichiometry calculations. |
| Molecular Weight | 252.65 g/mol | Dose/Yield calculations.[1][2] |
| Appearance | White to pale yellow crystalline solid | Purity indicator (darkening suggests hydrolysis or oxidation).[1][2] |
| Melting Point | 115–120 °C (Estimated range*) | Higher than unsubstituted analog (92°C) due to halogen interactions.[1][2] |
| LogP (Predicted) | ~2.8 – 3.1 | Moderate lipophilicity; suitable for cell membrane permeation.[1][2] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, DMF) for bioassays.[1] |
| Solubility (Organic) | High in DCM, Chloroform, DMSO | Ideal for extraction and stock solution preparation. |
| H-Bond Acceptors | 4 (Ester oxygens + Lactone oxygens) | Interaction with enzyme active sites.[1][2] |
*Note: Unsubstituted ethyl coumarin-3-carboxylate melts at 92–93°C [1].[1][2] The addition of a chloro group typically elevates the melting point by 20–30°C due to increased molecular weight and intermolecular interactions.
Synthetic Pathway & Validation
The most robust method for synthesizing this compound is the Knoevenagel Condensation .[2] This protocol is favored over the Pechmann condensation for 3-carboxylates because it operates under milder conditions and offers higher regioselectivity.[1][2]
Reaction Scheme
Reagents: 5-Chloro-2-hydroxybenzaldehyde + Diethyl Malonate Catalyst: Piperidine (Base) + Glacial Acetic Acid (Acid) Solvent: Ethanol (Green/Sustainable) or Toluene (Dean-Stark)[1][2]
Figure 2: Step-by-step synthetic workflow via Knoevenagel condensation.
Detailed Protocol
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Preparation: In a 100 mL round-bottom flask, dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol, 1.57 g) and diethyl malonate (10 mmol, 1.60 g) in 20 mL of absolute ethanol.
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Catalysis: Add piperidine (0.5 mL) followed by 2-3 drops of glacial acetic acid. Why? Piperidine forms an iminium ion intermediate with the aldehyde, accelerating the nucleophilic attack by the malonate.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a distinct spot under UV (254 nm) with a lower Rf than the aldehyde.
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Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a crystalline solid.[2]
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Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol or an ethanol/water mixture to ensure removal of unreacted aldehyde.[1][2]
Spectroscopic Fingerprint
To validate the synthesis, compare analytical data against these expected values.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 8.45 – 8.55 ppm (1H, s): The C4-H proton.[1][3] This is the diagnostic peak.[2] It will be a sharp singlet. Note: In the 5-chloro derivative, this may be slightly downfield compared to the unsubstituted analog due to the anisotropic effect of the peri-chlorine.
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δ 7.10 – 7.60 ppm (3H, m): Aromatic protons (H6, H7, H8).[1] Pattern will show splitting characteristic of a 1,2,3-trisubstituted benzene ring.[1]
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δ 4.40 ppm (2H, q): Methylene group of the ethyl ester (-OCH ₂CH₃).[1][3]
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δ 1.40 ppm (3H, t): Methyl group of the ethyl ester (-OCH₂CH ₃).[1][3]
Infrared Spectroscopy (IR, KBr pellet)
Reactivity & Stability Profile
Hydrolysis (Stability Warning)
The lactone ring is susceptible to hydrolysis in strong alkaline media (NaOH/KOH), leading to ring opening and formation of the coumarinate salt.
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Protocol Implication: Avoid prolonged exposure to pH > 10 during extraction.[1][2] If basic conditions are necessary, work rapidly at low temperatures.
Michael Addition (C4 Reactivity)
The C3-ester group makes the C4 position electron-deficient.[1][2]
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Nucleophiles: Thiols, amines, and cyanide can attack C4.
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5-Cl Effect: As noted in the "Peri-Effect" section, the 5-chloro substituent hinders the approach of bulky nucleophiles.[1] Reactions at C4 will be slower compared to the 6-chloro isomer.[1][2]
References
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Synthesis and Properties of Coumarin-3-carboxylates
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Knoevenagel Condensation Methodology
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Starting Material Data (5-Chlorosalicylaldehyde)
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Structural Insights (Crystallography)
